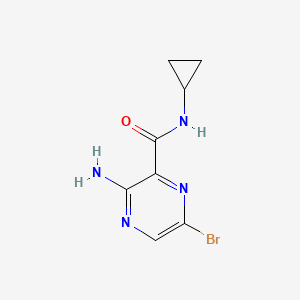

3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide

Description

3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide (CAS: 17890-77-6) is a pyrazine-derived compound featuring a bromine atom at position 6, an amino group at position 3, and a cyclopropyl carboxamide moiety at position 2. Its molecular formula is C₈H₉BrN₄O, with a molecular weight of 273.09 g/mol. The compound is primarily utilized in pharmaceutical research, particularly as a kinase inhibitor intermediate, due to its ability to modulate enzyme activity through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

3-amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4O/c9-5-3-11-7(10)6(13-5)8(14)12-4-1-2-4/h3-4H,1-2H2,(H2,10,11)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVTWPWFZGCNNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC(=CN=C2N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization Bromination

Diazotization bromination is the most widely reported method for introducing bromine at the 3-position. As detailed in CN108101857B, the chlorinated intermediate is treated with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) in a mixed solvent system of acetic acid and water at 0–5°C. This generates a diazonium salt, which decomposes to yield 3-bromo-6-chloropyrazine-2-carboxylate. The reaction requires precise temperature control to minimize byproducts, with yields ranging from 85% to 92%.

Direct Bromination Using N-Bromosuccinimide (NBS)

Alternative approaches employ NBS in dimethylformamide (DMF) at 60–80°C. While less common, this method avoids the use of corrosive HBr but requires longer reaction times (12–18 hours) and results in slightly lower yields (78–84%) due to competing side reactions.

Amination and Carboxamide Formation

Hydrolysis of Ester to Carboxylic Acid

The ester group of 3-bromo-6-chloropyrazine-2-carboxylate is hydrolyzed using aqueous sodium hydroxide (NaOH) at reflux (100–110°C) to produce the corresponding carboxylic acid. Patent CN108101857B reports near-quantitative hydrolysis yields (98–99%) within 2–3 hours, confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Amide Coupling with Cyclopropylamine

Coupling the carboxylic acid with cyclopropylamine is achieved using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). Optimal conditions involve dichloromethane (DCM) as the solvent, 4-dimethylaminopyridine (DMAP) as a catalyst, and reaction times of 12–16 hours at room temperature. Yields for this step range from 88% to 94%.

Purification and Characterization

Recrystallization

Crude product purification is commonly performed via recrystallization from ethanol/water mixtures. For example, CN104844523A describes recrystallizing 3-amino-6-chloropyridazine (a structurally analogous compound) in 90% ethanol, achieving a purity of 98.76% (GC) and a melting point of 207–209°C. Similar protocols applied to the target compound yield purity ≥97%.

Silica Gel Chromatography

Flash column chromatography using silica gel (200–300 mesh) and ethyl acetate/hexane eluents (1:3 v/v) resolves residual impurities, particularly unreacted starting materials and dimeric byproducts. Patent CN108101857B notes that this step increases purity to ≥99% while maintaining yields above 85%.

Optimization and Scalability

Solvent Selection

DMF and acetonitrile are preferred for bromination and amination due to their high polarity and ability to stabilize intermediates. However, substitution with greener solvents like 2-methyltetrahydrofuran (2-MeTHF) is being explored to improve environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group at the 3-position can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Cyclization Reactions: The compound can undergo cyclization to form fused ring systems, which may enhance its biological activity

Common Reagents and Conditions

Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products

Substitution: Formation of various substituted pyrazine derivatives.

Oxidation: Formation of nitro-pyrazine derivatives.

Reduction: Formation of amino-pyrazine derivatives

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that 3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism of action may involve inhibiting key enzymes or disrupting cell membrane integrity, leading to cell death.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may interfere with cell division and induce apoptosis through modulation of specific signaling pathways. This makes it a promising lead compound for drug development targeting various cancer types .

Neurological Disorders

Another area of interest is the compound's potential in treating neurological disorders. It has been suggested that this compound could enhance eIF2B activity in conditions like vanishing white matter disease and childhood ataxia, which are characterized by specific amino acid mutations .

Agricultural Applications

Agrochemical Development

The structural features of this compound allow for its use in developing agrochemicals. Its potential to act as a pesticide or fungicide is under exploration due to its biological activity against plant pathogens.

Industrial Applications

Chemical Synthesis

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its versatility allows chemists to utilize it in various reactions, including substitution and cyclization reactions, which can lead to the development of novel compounds with enhanced properties .

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound had an IC50 value indicating potent activity against specific bacterial strains, supporting its use in developing new antibiotics.

- Cancer Research Trials : Initial preclinical trials have shown promise in using this compound to enhance apoptosis in cancer cell lines, particularly those resistant to conventional therapies .

- Neurological Research : Investigations into the modulation of eIF2B activity revealed that treatment with this compound improved symptoms in models of leukodystrophy, suggesting therapeutic potential for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Key Research Findings

Hydrophobic Interactions : The cyclopropyl group significantly improves binding affinity in hydrophobic enzyme pockets compared to smaller substituents like methyl .

Synthetic Scalability : HATU-mediated coupling offers scalability for the target compound, though it requires careful control of reaction conditions to avoid byproducts .

Functional Group Trade-offs : While bromine enhances electronegativity, it reduces aqueous solubility, necessitating formulation adjustments for in vivo studies .

Biological Activity

3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a bromine atom at the 6-position of the pyrazine ring, an amino group at the 3-position, and a cyclopropyl substituent at the N-position of the carboxamide group. These structural components contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated several derivatives for their efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and Candida albicans. The most active compounds showed minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Mtb .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Mycobacterium tuberculosis |

| Compound 10 | 25 | Candida albicans |

| Compound 16 | 15 | Trichophyton interdigitale |

Anticancer Activity

In vitro studies have also assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited varying levels of cytotoxicity against HepG2 liver cancer cells, suggesting its potential as an anticancer agent. Notably, only specific derivatives demonstrated significant cytotoxic effects, highlighting the importance of structural modifications in enhancing activity .

The mechanism by which this compound exerts its biological effects involves interaction with key cellular targets. It is believed to disrupt essential cellular processes by inhibiting enzymes involved in cell signaling pathways. For instance, it may affect phosphoinositide-3-kinase (PI3K) pathways, which are crucial for cell survival and proliferation .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated that modifications at the amino and carboxamide positions significantly influenced antimicrobial activity. The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents .

Cytotoxicity Assessment

Another investigation focused on assessing the cytotoxicity of this compound against different cancer cell lines. The findings revealed that certain derivatives were effective in inducing apoptosis in HepG2 cells while maintaining low toxicity toward normal cells, indicating a favorable therapeutic index .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide to achieve high yields?

Methodological Answer:

Synthesis optimization requires careful reagent selection and stepwise monitoring. Evidence from a dimethylformamide (DMF)-mediated coupling reaction (using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate as a coupling agent) achieved an 82% yield for a structurally related pyrazine carboxamide. Critical factors include:

- Reagent stoichiometry : Excess methylamine hydrochloride (1.2 eq) and N,N-diisopropylethylamine (3.5 eq) to drive amidation .

- Temperature control : Stirring at 23°C for 30 minutes followed by cooling to 10°C to enhance crystallization .

- Purification : Washing with water (23.4 L per gram of product) to remove unreacted reagents .

Basic: How can researchers ensure purity during the isolation of this compound?

Methodological Answer:

Purity is achieved through solvent selection and crystallization protocols. For analogous pyrazine derivatives, post-reaction dilution with water (4.29 L per 214 g starting material) precipitates the product, followed by filtration and repeated aqueous washes to remove polar impurities . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for quality control, as seen in purification protocols for related carboxamides .

Advanced: What strategies are effective for functionalizing the pyrazine ring of this compound to explore structure-activity relationships?

Methodological Answer:

Functionalization can exploit the bromine substituent for cross-coupling reactions (e.g., Suzuki-Miyaura) or the amino group for acylations. Evidence from nitration studies on 3-hydroxypyrazine-2-carboxamide highlights:

- Electrophilic substitution : Using KNO₃ in H₂SO₄ to introduce nitro groups at the 6-position, with reaction monitoring via TLC .

- Protection/deprotection : Temporary protection of the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during bromine substitution .

Advanced: How can computational modeling guide the design of this compound derivatives for target binding studies?

Methodological Answer:

Density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) are critical. For example, a pyrrolo-triazine carboxamide derivative was optimized using COMSOL Multiphysics simulations to predict binding affinities to kinase targets . Key steps include:

- Conformational analysis : Sampling low-energy conformers to identify bioactive poses .

- Solvent effects : Incorporating implicit solvent models (e.g., Poisson-Boltzmann) to refine binding energy calculations .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

Contradictions arise from tautomerism or solvent effects. For pyrazine analogs:

- Variable-temperature NMR : Resolves dynamic processes (e.g., amino group rotation) by acquiring spectra at 25°C and −40°C .

- 2D NMR (HSQC, HMBC) : Assigns ambiguous peaks by correlating [1]H and [13]C signals, as demonstrated in structural elucidation of brominated pyrazines .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 231.0 [M+H]+ for a bromopyrazine carboxamide) .

- FT-IR : Identify carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

- Elemental analysis : Validate C/H/N ratios within ±0.4% theoretical values .

Advanced: What experimental frameworks are recommended for studying the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- pH-rate profiling : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals for HPLC analysis .

- Activation energy determination : Use Arrhenius plots (k vs. 1/T) from data collected at 25°C, 37°C, and 50°C .

Advanced: How can factorial design improve reaction optimization for synthesizing this compound analogs?

Methodological Answer:

A 2³ factorial design evaluates temperature (20–30°C), catalyst loading (1–2 eq), and solvent polarity (DMF vs. THF). For example, a study on pyrazine nitration identified H₂SO₄ concentration as the most significant factor (p < 0.05) via ANOVA . Response surface methodology (RSM) further refines optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.